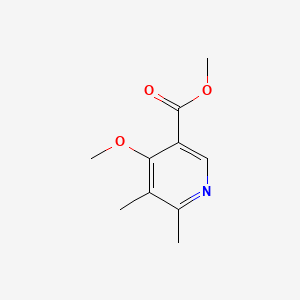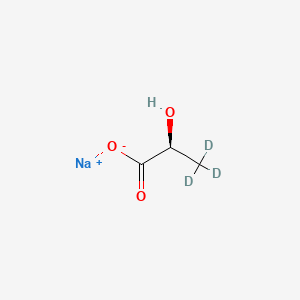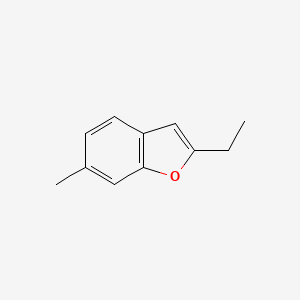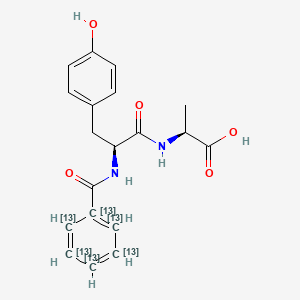
I-Propylcyclopentadienylrhenium tricarbonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Crystal Structure and Spectroscopic Characterization
- Research has focused on the structure and spectroscopic properties of tricarbonylrhenium(I) complexes. These complexes, characterized by various spectroscopic methods like FT-IR, NMR, UV–Vis, and X-ray crystallography, show interesting electronic properties, with the highest occupied molecular orbitals (HOMOs) covering the Re atom, carbonyl groups, and chlorine p orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are localized on diimine ligands (Rostami-Vartooni et al., 2014).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Neutral rhenium [Re(I)] tricarbonyl complexes are promising candidates for use in OLEDs as emissive phosphors, owing to their phosphorescent emission at room temperature, excellent thermal stability, and photochemical stability (Zhao et al., 2016).
Cellular Imaging, Anticancer Drugs, and Antibacterial Agents
- Luminescent rhenium(I) tricarbonyl polypyridine complexes have been developed as cellular imaging reagents, anticancer drugs, and antibacterial agents. Their photophysical properties like large Stokes shifts, long emission lifetimes, and high photostability make them suitable for optical imaging (Lee, Leung, & Lo, 2017).
Luminescence Modulations and Imaging Probes
- Octahedral d(6) low-spin Re(I) tricarbonyl complexes have been studied for their potential as noninvasive imaging probes. These complexes are noted for their biological stability, low toxicity, and unique photophysical properties, making them ideal for cellular imaging (Bertrand et al., 2014).
Photodynamic Therapy and Luminescence Bioimaging
- Tricarbonyl rhenium(I) complexes with strong visible light-absorbing ability have been used for intracellular photodynamic therapy (PDT) and luminescence imaging, displaying low dark toxicity but effectively killing cancer cells upon illumination (Zhong, Yuan, Zhao, & Wang, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
I-Propylcyclopentadienylrhenium tricarbonyl is a rhenium-based complex that has been identified as a promising anticancer agent . The primary targets of this compound are cancer cells, where it exhibits cytotoxic effects .
Mode of Action
The compound interacts with cancer cells and induces cell death . It is believed to selectively attack different organelles in cancer cells . The exact mode of interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound is known to induce cell death in cancer cells through apoptosis . It is also suggested that the compound causes cell death accompanied by ER stress and the UPR pathway . .
Result of Action
The primary result of the action of this compound is the induction of cell death in cancer cells . This leads to a reduction in the propagation of cancer cells, thereby potentially inhibiting the growth of tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled under inert gas and kept cool . These conditions are necessary to maintain the stability of the compound and ensure its effective action .
Properties
InChI |
InChI=1S/C8H11.3CO.Re/c1-2-5-8-6-3-4-7-8;3*1-2;/h3-4,6-7H,2,5H2,1H3;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZICBCPZFLISMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O3Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B590222.png)






![2,9-Di(pyridin-4-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B590234.png)
![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)
![N-[(2-Propoxyphenyl)methylidene]hydroxylamine](/img/structure/B590236.png)


